![molecular formula C10H18O3 B14399596 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol CAS No. 87970-24-9](/img/structure/B14399596.png)
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol is a chemical compound that belongs to the class of organooxygen compounds It is characterized by the presence of an oxane ring and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol typically involves the reaction of oxane derivatives with butenol precursors. One common method involves the use of oxane-2-yl methanol and but-3-en-1-ol under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Iridoid Monoterpenoids: These compounds share structural similarities with 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol and are often studied for their biological activities.
Flavonoids: Another class of compounds with similar structural features and diverse applications in chemistry and biology.
Uniqueness
What sets this compound apart is its unique combination of an oxane ring and a butenol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87970-24-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(oxan-2-yloxymethyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-2-9(7-11)8-13-10-5-3-4-6-12-10/h2,9-11H,1,3-8H2 |
InChI Key |
UFYDMQCKEYPUOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)COC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


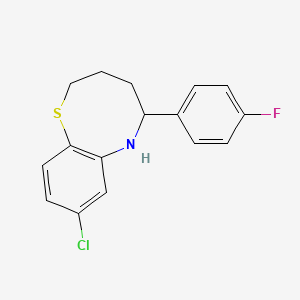
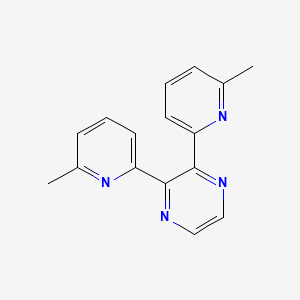

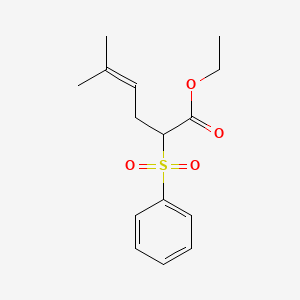
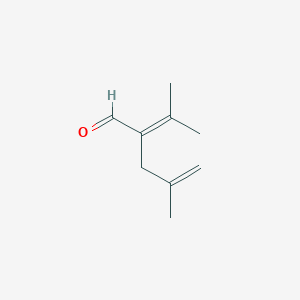
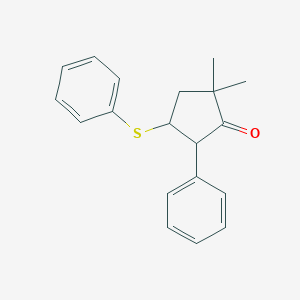
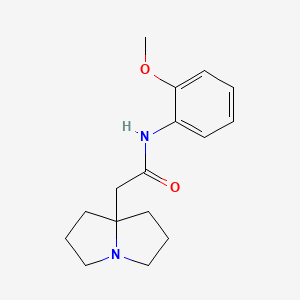
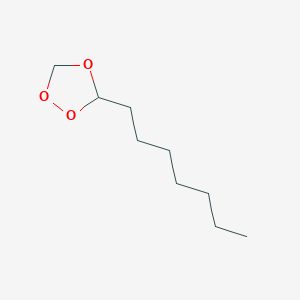
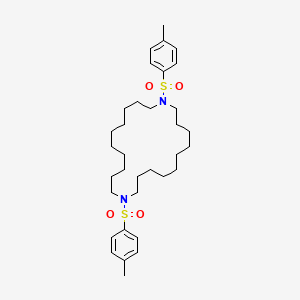
![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
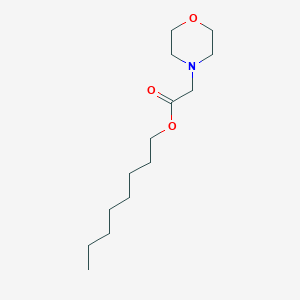

![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
